

An In-depth Technical Guide to 4-Iodoisothiazole: A Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name: **4-Iodoisothiazole**

Cat. No.: **B1624754**

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Abstract

This technical guide provides a comprehensive overview of **4-iodoisothiazole**, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical structure, systematic IUPAC nomenclature, and key physicochemical properties. This document details a robust, field-proven synthetic pathway, explaining the causality behind experimental choices and providing a self-validating protocol. Furthermore, we explore the standard methodologies for its spectroscopic characterization and discuss its reactivity, with a particular focus on its application as a versatile building block in medicinal chemistry for the generation of diverse compound libraries. The guide is structured to serve as a practical resource, grounded in authoritative references and established scientific principles.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle featuring a 1,2-arrangement of sulfur and nitrogen atoms, is a privileged scaffold in the landscape of medicinal chemistry.^{[1][2]} Its unique electronic properties and ability to engage in various intermolecular interactions with biological targets have led to the development of numerous derivatives with a wide spectrum of pharmacological activities.^{[1][3][4]} Compounds incorporating the isothiazole motif have

demonstrated significant potential as antimicrobial, anti-inflammatory, antiviral, and anticancer agents.^{[1][5]}

Within this important class of compounds, halogenated isothiazoles serve as exceptionally versatile synthetic intermediates. **4-Iodoisothiazole**, in particular, stands out due to the strategic placement of the iodine atom. The carbon-iodine bond at the 4-position provides a reactive handle for a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions.^{[1][6]} This reactivity allows for the systematic and efficient introduction of molecular diversity, a cornerstone of modern drug discovery programs aimed at exploring chemical space and optimizing lead compounds.

4-Iodoisothiazole: Core Compound Profile

Chemical Structure and IUPAC Name

The foundational structure of **4-iodoisothiazole** consists of the isothiazole ring system with an iodine atom substituted at the C4 position.

- Common Name: **4-Iodoisothiazole**
- Systematic IUPAC Name: 4-iodo-1,2-thiazole^[2]
- CAS Number: 49602-28-0^[7]

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Figure 1. Chemical structure of **4-Iodoisothiazole**.

Physicochemical Properties

The following table summarizes key physicochemical properties of **4-iodoisothiazole**. These values are critical for planning synthetic transformations, purification procedures, and formulation studies.

Property	Value	Source
Molecular Formula	C_3H_2INS	PubChem
Molecular Weight	211.03 g/mol	PubChem[8]
Appearance	Colorless liquid (Predicted)	General Isothiazole Properties[3]
Boiling Point	> 120 °C (Predicted)	BenchChem (Analog)[9]
Density	> 2.0 g/cm³ (Predicted)	BenchChem (Analog)[9]
SMILES	<chem>C1=C(I)N=CS1</chem>	PubChem (Isomer)[8]
InChI Key	<chem>CJRJEMASMWBMLP-UHFFFAOYSA-N</chem>	PubChem (Isomer)[8]

Note: Some properties are predicted or based on structurally similar compounds due to limited experimental data in public literature.

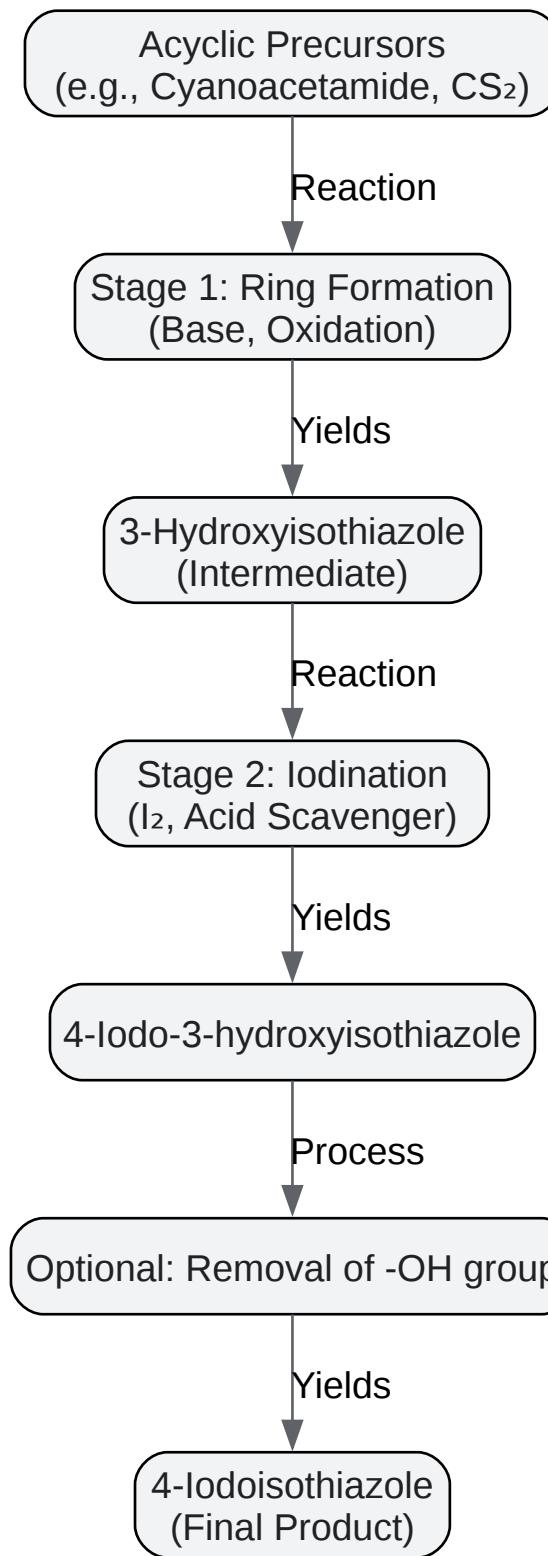
Synthesis of 4-Iodoisothiazole

The construction of the **4-iodoisothiazole** scaffold can be approached through various strategies.[4][10][11] A common and logical pathway involves the initial formation of a suitable isothiazole precursor followed by a regioselective iodination step. The following protocol is a robust, multi-step procedure adapted from established methodologies for the synthesis of substituted isothiazoles.[9][12]

Proposed Synthetic Pathway Overview

The synthesis is conceptualized in two main stages:

- Stage 1: Synthesis of 3-Hydroxyisothiazole. This involves the construction of the core isothiazole ring from acyclic precursors. 3-Hydroxyisothiazole is a key intermediate that exists in tautomeric equilibrium with isothiazolin-3-one.[12]
- Stage 2: Iodination of 3-Hydroxyisothiazole. This is a regioselective electrophilic substitution reaction where the hydroxyl group directs the incoming iodine to the C4 position.



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Caption: High-level workflow for the synthesis of **4-Iodoisothiazole**.

Detailed Experimental Protocol

Stage 1: Synthesis of 3-Hydroxyisothiazole

This procedure is based on the oxidative cyclization of an appropriate thioamide precursor.[\[3\]](#) [\[9\]](#)

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve cyanoacetamide in a solution of sodium ethoxide in absolute ethanol. The choice of a strong base like sodium ethoxide is crucial for the deprotonation of the active methylene group, initiating the condensation reaction.
- **Thionation:** Cool the mixture in an ice-water bath to control the exothermic reaction. Add carbon disulfide (CS_2) dropwise via the dropping funnel. The reaction mixture will typically turn deep red, indicating the formation of the dithioacetate salt intermediate.
- **Oxidative Cyclization:** After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Subsequently, add a 30% hydrogen peroxide solution dropwise, maintaining the temperature below 40°C. Hydrogen peroxide acts as the oxidant, facilitating the intramolecular cyclization to form the S-N bond of the isothiazole ring.
- **Work-up and Isolation:** After the reaction is complete (monitored by TLC), neutralize the mixture with hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. This crude product is 3-hydroxyisothiazole, which can be purified by recrystallization from a suitable solvent like ethanol/water.

Stage 2: Iodination of 3-Hydroxyisothiazole

This step employs an electrophilic iodination reaction.[\[9\]](#)

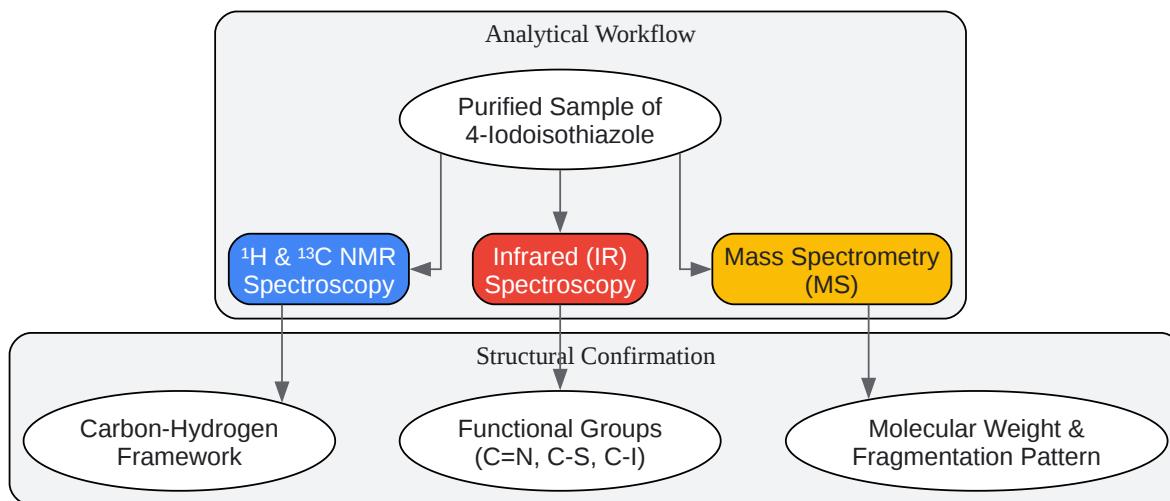
- **Reaction Setup:** Dissolve the purified 3-hydroxyisothiazole from Stage 1 in a suitable solvent such as toluene or tetrahydrofuran in a reaction flask. Add an acid scavenger, typically potassium carbonate (K_2CO_3), to neutralize the hydrogen iodide (HI) byproduct, which would otherwise make the reaction reversible and potentially cause side reactions.
- **Iodination:** Add a solution of molecular iodine (I_2) in the same solvent dropwise to the mixture at room temperature. The reaction is stirred for a period ranging from 4 to 24 hours. The

progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The hydroxyl group at C3 is an activating group that directs the electrophilic substitution to the C4 position.

- **Work-up:** Upon completion, filter the reaction mixture to remove the potassium carbonate and any insoluble salts. Transfer the filtrate to a separatory funnel and wash it with an aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench and remove any unreacted iodine (the deep brown color will disappear). Follow this with a brine wash to remove residual water-soluble impurities.
- **Purification:** Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 4-iodo-3-hydroxyisothiazole, can be purified by column chromatography on silica gel to afford the pure compound. Further chemical steps may be required to remove the 3-hydroxy group if the parent **4-iodoisothiazole** is the desired final product.

Spectroscopic Characterization

Elucidating the structure of a newly synthesized compound like **4-iodoisothiazole** is a critical, self-validating step. While comprehensive experimental spectra for this specific molecule are not widely published, the following standard analytical techniques would be employed for its structural confirmation.[\[13\]](#)



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Caption: Standard analytical workflow for structural elucidation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: This would provide information on the chemical environment of the two protons on the isothiazole ring. The protons at the C3 and C5 positions would appear as distinct signals, with chemical shifts and coupling constants characteristic of the heteroaromatic system.
 - ¹³C NMR: This spectrum would reveal three distinct signals corresponding to the three carbon atoms of the isothiazole ring. The carbon atom bonded to the iodine (C4) would exhibit a characteristic chemical shift due to the heavy atom effect.[13]
- Infrared (IR) Spectroscopy: IR analysis is used to identify the functional groups present.[13] The spectrum of **4-iodoisothiazole** would be expected to show characteristic absorption bands for C-H stretching, C=N stretching of the imine within the ring, and vibrations associated with the C-S and C-I bonds at lower frequencies.

- Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight of the compound.[13] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C_3H_2INS). The mass spectrum would show a distinct molecular ion peak (M^+) at $m/z \approx 211$. A key feature would be the characteristic isotopic pattern of iodine, which would provide definitive evidence of its presence in the molecule.

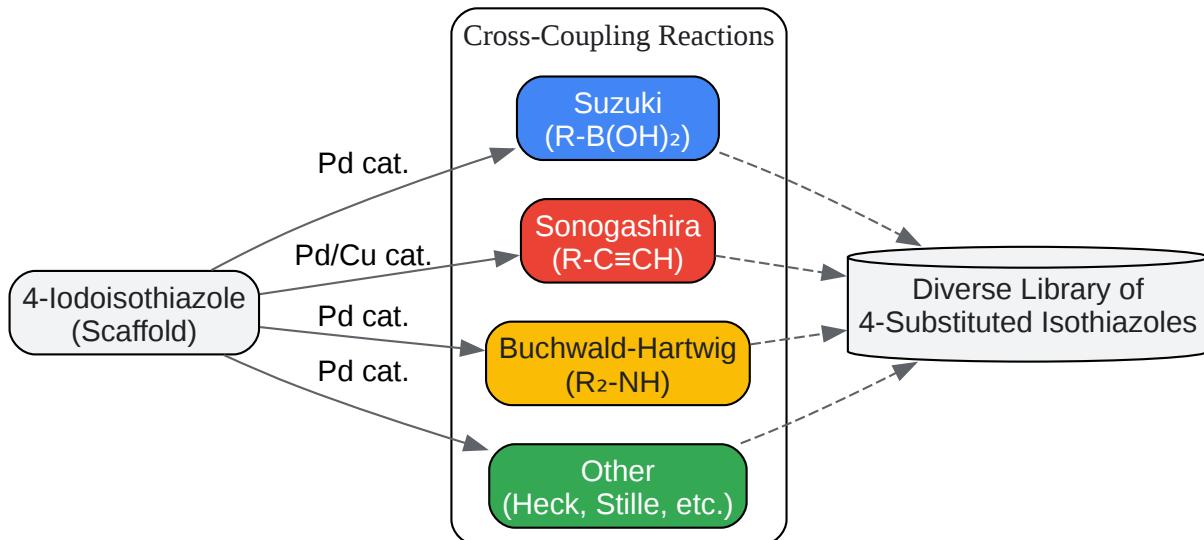
Reactivity and Applications in Drug Development

The primary utility of **4-iodoisothiazole** in drug discovery lies in its capacity to serve as a versatile scaffold for building molecular complexity. The C-I bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions.[1]

Key Cross-Coupling Reactions:

- Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters to form new C-C bonds. This is one of the most powerful methods for introducing diverse aromatic substituents at the C4 position.
- Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, creating linear extensions from the isothiazole core.[1]
- Heck Coupling: Reaction with alkenes to form new C-C bonds, introducing vinyl groups.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of a wide array of nitrogen-containing functional groups.

This synthetic versatility enables the rapid generation of large libraries of novel isothiazole derivatives from a single, common intermediate. Researchers can systematically modify the substituent at the 4-position to probe structure-activity relationships (SAR) and optimize compounds for desired biological activity, potency, and pharmacokinetic properties.



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Caption: Application of **4-Iodoisothiazole** in generating compound libraries.

Conclusion

4-Iodoisothiazole is a high-value chemical entity for professionals engaged in drug discovery and development. Its structure, centered on the pharmacologically relevant isothiazole core, is enhanced by the presence of a C4-iodo group that serves as a versatile handle for synthetic diversification. Understanding its synthesis, characterization, and reactivity is paramount for leveraging its full potential. The methodologies and insights presented in this guide offer a foundational framework for scientists to confidently incorporate **4-Iodoisothiazole** into their research programs, accelerating the discovery of novel therapeutic agents.

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